molecular formula C18H20FN5O B2844935 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide CAS No. 2034524-40-6

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide

Cat. No. B2844935
CAS RN: 2034524-40-6
M. Wt: 341.39
InChI Key: LNJXERYQHIVYMS-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a subtype of bioisosteric purine analogs . Compounds with this structure have been reported to possess potential anti-tumor activities .

Scientific Research Applications

Synthesis and Structural Characterization

A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction. The structure of the resulting compound was extensively characterized by X-ray diffraction and various spectroscopic techniques, including NMR and IR. Geometrical parameters and spectral data were further validated through DFT calculations, providing a comprehensive understanding of the compound's molecular structure (Lahmidi et al., 2019).

Potential Biological Activities

Antimicrobial Activity

The synthesized compounds were evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. The studies revealed that certain derivatives exhibited significant antibacterial efficacy, highlighting their potential as antimicrobial agents (Lahmidi et al., 2019).

Antitumor Activity

Triazolopyrimidines have been investigated for their anticancer properties, with some compounds showing a unique mechanism of tubulin inhibition. This class of compounds promotes tubulin polymerization in vitro, offering a distinct approach to cancer treatment by potentially overcoming resistance associated with multidrug resistance transporter proteins (Zhang et al., 2007).

Cognitive Impairment Treatment

A study focused on the synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1), which are considered for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. The research led to the identification of a clinical candidate with high potency and selectivity for PDE1, demonstrating good in vivo efficacy (Li et al., 2016).

Future Directions

Given the potential biological activities of [1,2,4]triazolo[1,5-a]pyrimidines , this compound could be a subject of future research in medicinal chemistry. Further studies could focus on its synthesis, characterization, and evaluation of its biological activities.

properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O/c1-13-9-14(4-6-16(13)19)5-7-17(25)20-8-2-3-15-10-21-18-22-12-23-24(18)11-15/h4,6,9-12H,2-3,5,7-8H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJXERYQHIVYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide

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